molecular formula C6H12N2OS B1460403 2-Amino-1-thiomorpholin-4-ylethanone CAS No. 244789-22-8

2-Amino-1-thiomorpholin-4-ylethanone

Cat. No. B1460403
M. Wt: 160.24 g/mol
InChI Key: IPCVGQDCXOUMIB-UHFFFAOYSA-N
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Description

2-Amino-1-thiomorpholin-4-ylethanone, also known as ATME, is an organic compound with the molecular formula C6H12N2OS and a molecular weight of 160.24 g/mol . It has gained increased interest in recent years due to its potential applications in various scientific fields such as medicine, materials science, and agriculture.

Scientific Research Applications

Synthesis and Binding Profile Analysis

2-Amino-1-thiomorpholin-4-ylethanone derivatives have been utilized in synthesizing compounds with specific binding profiles. For instance, the synthesis of enantiomers of cyclazosin from chiral furan-2-yl(cis-octahydroquinoxalin-1-yl)methanone, derived from 2-amino-1-thiomorpholin-4-ylethanone, has shown significant potential. These compounds demonstrated selectivity for alpha 1B-adrenoceptors, indicating their use in detailed receptor characterization and potential therapeutic applications (Giardiná et al., 1996).

Antimicrobial Activity

Research has also explored the antimicrobial properties of 2-amino-1-thiomorpholin-4-ylethanone derivatives. The synthesis of thiomorpholine derivatives through nucleophilic substitution reactions showed potential in developing bioactive molecules with antimicrobial properties. This research emphasizes the role of these compounds in addressing microbial resistance and enhancing drug availability (Kardile & Kalyane, 2010).

Cascade Deconstructive Esterification

The compound has been involved in cascade deconstructive esterification processes, leading to the formation of cross-conjugated dienes. This process is significant in the synthesis of biologically relevant molecules and offers insights into scaffold hopping and skeletal remodeling in medicinal chemistry (Farah et al., 2023).

DPP-IV Inhibition

In the context of diabetes treatment, 2-amino-1-thiomorpholin-4-ylethanone derivatives have been designed and synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors. The study of these compounds provided preliminary structure-activity relationship (SAR) results, suggesting their potential as therapeutic agents in diabetes management (Han et al., 2012).

Structural Characterization and Antibacterial Activity

Advanced structural characterization techniques like DFT and docking studies have been applied to 2-amino-1-thiomorpholin-4-ylethanone derivatives. These studies aid in understanding the antibacterial activity of these compounds, highlighting their significance in drug design and discovery (Shahana & Yardily, 2020).

properties

IUPAC Name

2-amino-1-thiomorpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-5-6(9)8-1-3-10-4-2-8/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCVGQDCXOUMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-thiomorpholin-4-ylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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